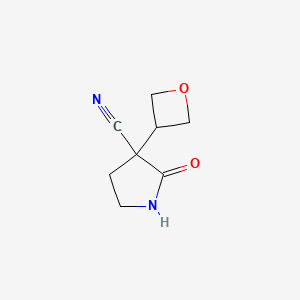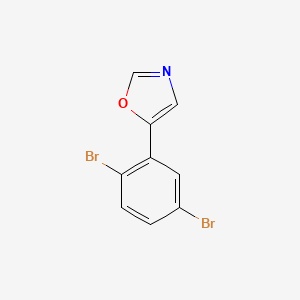
2-(4-Hexylphenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)-2-propanol (2-HPP) is a compound with a wide range of applications in the scientific research field. It is a colorless, odorless liquid with a low boiling point of 76°C and a melting point of -22°C. 2-HPP is a derivative of 2-propanol, which is an alcohol with two carbon atoms and one oxygen atom, and is composed of two alkyl groups on the same carbon atom. The compound has been used in many areas of scientific research, such as in the synthesis of drugs and other compounds, as a solvent for organic reactions, and in the preparation of biological samples for analysis.
Aplicaciones Científicas De Investigación
2-(4-Hexylphenyl)-2-propanol has been used in various scientific research applications, including drug synthesis, organic solvents, and biological sample preparation.
In drug synthesis, this compound has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen, the antiviral drug acyclovir, and the anticonvulsant drug phenytoin.
In organic solvents, this compound has been used as a solvent for a variety of organic reactions, including the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of polymers for use in the electronics industry.
In biological sample preparation, this compound has been used as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples.
Mecanismo De Acción
2-(4-Hexylphenyl)-2-propanol is a low-boiling point alcohol that is readily miscible with water. It is used as a solvent in scientific research applications due to its high solubility in aqueous solutions and its low boiling point, which allows it to be easily removed from the reaction mixture.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on humans or animals. It is not toxic or mutagenic and does not cause any adverse reactions in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Hexylphenyl)-2-propanol has several advantages for use in laboratory experiments. It is a low-boiling point alcohol that is readily miscible with water, making it ideal for use as a solvent in aqueous solutions. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
However, this compound has some limitations. It is not as volatile as other solvents, making it more difficult to remove from the reaction mixture. It also has a relatively low boiling point, making it difficult to use in reactions that require higher temperatures.
Direcciones Futuras
In the future, 2-(4-Hexylphenyl)-2-propanol could be used in a variety of applications, including the synthesis of drugs, the preparation of biological samples for analysis, and the synthesis of polymers for use in the electronics industry. Additionally, researchers could explore the use of this compound as a solvent for organic reactions that require higher temperatures, as well as its potential use as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples. Finally, researchers could investigate the potential biochemical and physiological effects of this compound on humans and animals.
Métodos De Síntesis
2-(4-Hexylphenyl)-2-propanol can be synthesized from 2-propanol, hexyl chloride, and a base such as sodium hydroxide. The reaction involves the substitution of the chlorine atom in hexyl chloride with the hydroxyl group in 2-propanol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 5 minutes, and yields a quantitative yield of this compound.
Propiedades
IUPAC Name |
2-(4-hexylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2,3)16/h9-12,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPMGUFVOADTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














